molecular formula C29H29N5O3S B607584 G-744 CAS No. 1346669-54-2

G-744

Cat. No.: B607584
CAS No.: 1346669-54-2
M. Wt: 527.643
InChI Key: QAESSIFTPVEYRY-UHFFFAOYSA-N
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Description

G-744 is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general approach includes:

    Formation of the pyrimidin-4-ylamino group: This step involves the reaction of a suitable pyrimidine derivative with an amine under controlled conditions.

    Construction of the dihydropyridin-3-yl moiety: This is achieved through a cyclization reaction, often using a catalyst to facilitate the formation of the six-membered ring.

    Attachment of the hydroxymethyl group: This step typically involves a hydroxylation reaction, where a hydroxyl group is introduced to the molecule.

    Formation of the cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one core: This complex ring system is constructed through a series of cyclization and condensation reactions, often requiring specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Possible applications as a drug candidate due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    G-744: This compound shares a similar core structure but with different substituents.

    Other pyrimidine derivatives: Compounds with similar pyrimidine cores but different functional groups.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and ring systems

Properties

IUPAC Name

10-[2-(hydroxymethyl)-3-[1-methyl-6-oxo-5-(pyrimidin-4-ylamino)pyridin-3-yl]phenyl]-4,4-dimethyl-7-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3S/c1-29(2)12-20-19-8-10-34(28(37)26(19)38-24(20)13-29)23-6-4-5-18(21(23)15-35)17-11-22(27(36)33(3)14-17)32-25-7-9-30-16-31-25/h4-7,9,11,14,16,35H,8,10,12-13,15H2,1-3H3,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAESSIFTPVEYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1)SC3=C2CCN(C3=O)C4=CC=CC(=C4CO)C5=CN(C(=O)C(=C5)NC6=NC=NC=C6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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